methyl 3-(5-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(5-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazoline core, which is known for its biological activity, and a carbamoyl group, which can enhance its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction between the quinazoline derivative and an isocyanate or carbamoyl chloride.
Attachment of the Cyclohexenyl Group: The cyclohexenyl group can be attached through a Heck or Suzuki coupling reaction, using a cyclohexenyl halide and a palladium catalyst.
Final Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the quinazoline core or the carbamoyl group, leading to the formation of amines or reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, reduced quinazoline derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s quinazoline core is known for its biological activity, making it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Pharmaceuticals: Its unique structure allows for the exploration of new pharmacokinetic properties, potentially leading to the development of novel therapeutic agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of methyl 3-(5-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit certain enzymes, while the carbamoyl group can enhance binding affinity and selectivity. The cyclohexenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Carbamoyl-Containing Compounds: Compounds like carbamazepine, which is used as an anticonvulsant.
Uniqueness
Methyl 3-(5-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core, a carbamoyl group, and a cyclohexenyl group
Properties
IUPAC Name |
methyl 3-[6-[2-(cyclohexen-1-yl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-32-23(30)18-11-12-19-20(16-18)26-24(31)27(22(19)29)15-7-3-6-10-21(28)25-14-13-17-8-4-2-5-9-17/h8,11-12,16H,2-7,9-10,13-15H2,1H3,(H,25,28)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTXHCHUUGXDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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